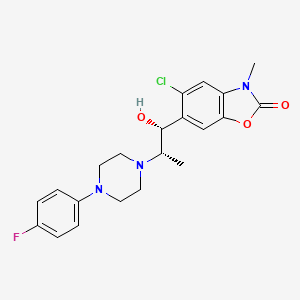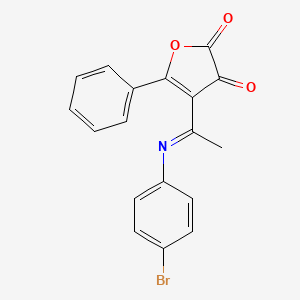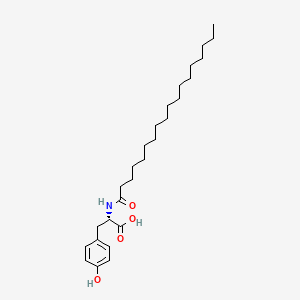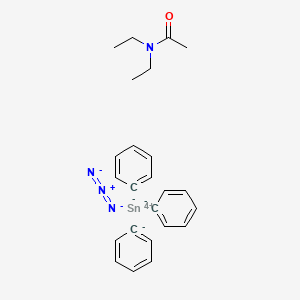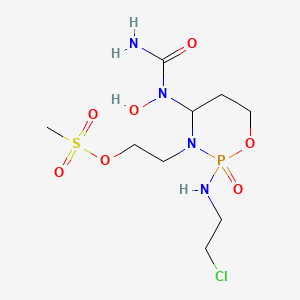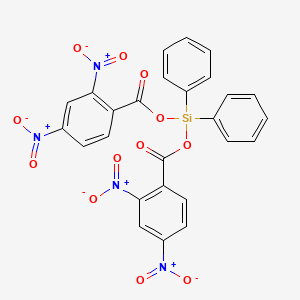
Diphenylsilanediol bis(2,4-dinitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylsilanediol bis(2,4-dinitrobenzoate): is a chemical compound characterized by its unique structure, which includes a diphenylsilanediol core and two 2,4-dinitrobenzoate groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Diphenylsilanediol bis(2,4-dinitrobenzoate) typically begins with diphenylsilanediol and 2,4-dinitrobenzoic acid.
Reaction Conditions: The reaction involves esterification, where diphenylsilanediol reacts with 2,4-dinitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified through recrystallization from an appropriate solvent, such as dichloromethane or ethyl acetate.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: Diphenylsilanediol bis(2,4-dinitrobenzoate) can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amino groups, resulting in different derivatives.
Substitution: Substitution reactions can occur at the silicon atom, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amino derivatives resulting from the reduction of nitro groups.
Substitution Products: New compounds formed by substituting groups at the silicon atom.
Scientific Research Applications
Chemistry: Diphenylsilanediol bis(2,4-dinitrobenzoate) is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biological studies to investigate its interactions with biological macromolecules. Medicine: Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways. The exact mechanism depends on the specific application, but it generally involves binding to specific sites on enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Diphenylsilanediol: A related compound without the dinitrobenzoate groups.
Diphenylsilanediol diacetate: Similar structure with acetate groups instead of dinitrobenzoate.
Diphenylsilanediol dimethoxide: Another derivative with methoxide groups.
Uniqueness: Diphenylsilanediol bis(2,4-dinitrobenzoate) is unique due to its dinitrobenzoate groups, which impart distinct chemical and physical properties compared to its analogs.
This comprehensive overview provides a detailed understanding of Diphenylsilanediol bis(2,4-dinitrobenzoate), its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
129459-89-8 |
|---|---|
Molecular Formula |
C26H16N4O12Si |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
[(2,4-dinitrobenzoyl)oxy-diphenylsilyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C26H16N4O12Si/c31-25(21-13-11-17(27(33)34)15-23(21)29(37)38)41-43(19-7-3-1-4-8-19,20-9-5-2-6-10-20)42-26(32)22-14-12-18(28(35)36)16-24(22)30(39)40/h1-16H |
InChI Key |
QHPREWLYQOTJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


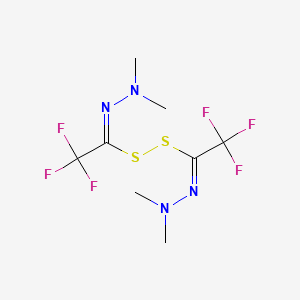
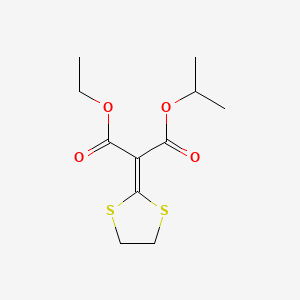
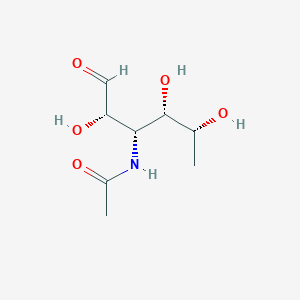
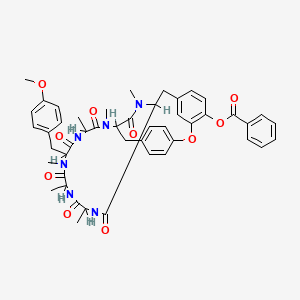
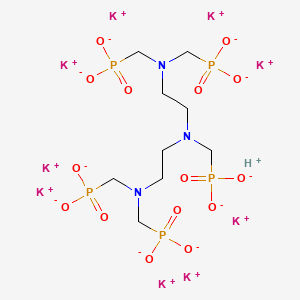

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

